molecular formula C22H20ClN3O2 B11987414 2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide CAS No. 324072-73-3

2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide

Katalognummer: B11987414
CAS-Nummer: 324072-73-3
Molekulargewicht: 393.9 g/mol
InChI-Schlüssel: DDCFOJKWVPCLAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a chlorophenoxy group and a diazenyl group, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with phenoxy acetamide. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. . The reaction is typically carried out at temperatures ranging from 20-65°C to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid for diazotization, sodium nitrite for coupling reactions, and various organic solvents to maintain reaction stability .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenoxy derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide involves its interaction with specific molecular targets. It can mimic the auxin growth hormone, leading to uncontrolled growth in plants . This property makes it useful as a herbicide. The compound’s molecular structure allows it to bind to specific receptors, triggering a cascade of biochemical reactions that result in its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide apart is its unique combination of a chlorophenoxy group and a diazenyl group. This structural arrangement provides it with distinct chemical properties, making it more versatile in various applications compared to its similar counterparts .

Eigenschaften

CAS-Nummer

324072-73-3

Molekularformel

C22H20ClN3O2

Molekulargewicht

393.9 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C22H20ClN3O2/c1-15-5-3-4-6-21(15)26-25-18-9-12-20(16(2)13-18)24-22(27)14-28-19-10-7-17(23)8-11-19/h3-13H,14H2,1-2H3,(H,24,27)

InChI-Schlüssel

DDCFOJKWVPCLAP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.